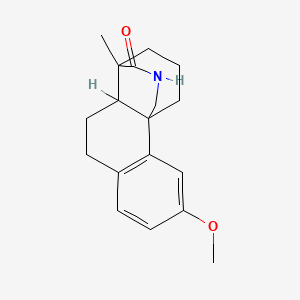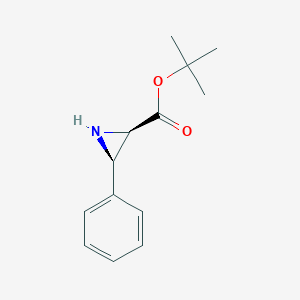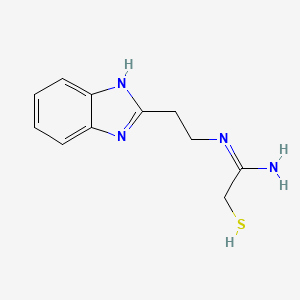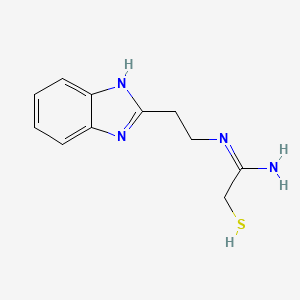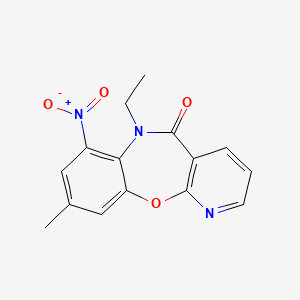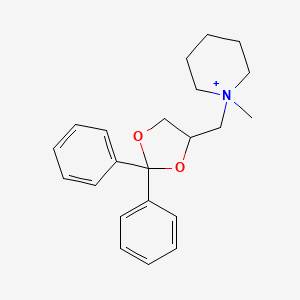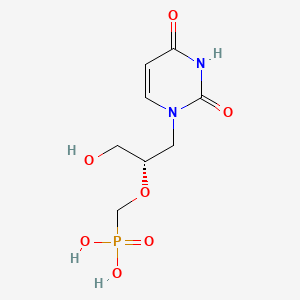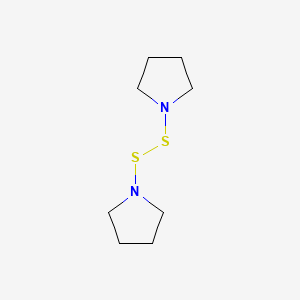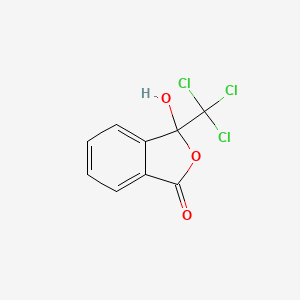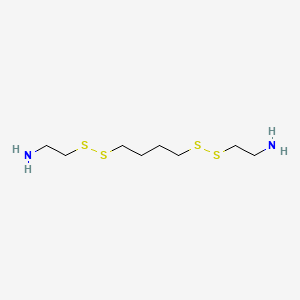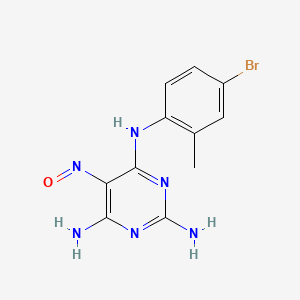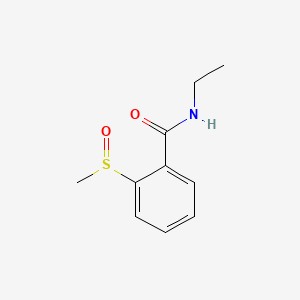
N-(N'-Benzyloxycarbonyl-asparaginyl)-2-amino-4,4-difluoro-1,6-diphenyl-3-hexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(N’-Benzyloxycarbonyl-asparaginyl)-2-amino-4,4-difluoro-1,6-diphenyl-3-hexanone is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzyloxycarbonyl-protected asparagine moiety and a difluoro-substituted hexanone backbone. The presence of these functional groups imparts unique chemical properties, making it a valuable subject for study in organic chemistry, medicinal chemistry, and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(N’-Benzyloxycarbonyl-asparaginyl)-2-amino-4,4-difluoro-1,6-diphenyl-3-hexanone typically involves multiple steps, starting with the protection of the asparagine amino group using a benzyloxycarbonyl (Cbz) group
Protection of Asparagine: The amino group of asparagine is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Hexanone Backbone:
Coupling Reaction: The protected asparagine derivative is then coupled with the difluoro-substituted hexanone using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(N’-Benzyloxycarbonyl-asparaginyl)-2-amino-4,4-difluoro-1,6-diphenyl-3-hexanone can undergo various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl protecting group can be removed under acidic or basic conditions to yield the free amine.
Oxidation and Reduction: The ketone group in the hexanone backbone can be reduced to an alcohol or oxidized to a carboxylic acid.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Free Amine: Obtained after deprotection of the benzyloxycarbonyl group.
Alcohol or Carboxylic Acid: Formed from the reduction or oxidation of
Properties
CAS No. |
134450-37-6 |
|---|---|
Molecular Formula |
C30H31F2N3O5 |
Molecular Weight |
551.6 g/mol |
IUPAC Name |
benzyl N-[(2S)-4-amino-1-[[(2S)-4,4-difluoro-3-oxo-1,6-diphenylhexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamate |
InChI |
InChI=1S/C30H31F2N3O5/c31-30(32,17-16-21-10-4-1-5-11-21)27(37)24(18-22-12-6-2-7-13-22)34-28(38)25(19-26(33)36)35-29(39)40-20-23-14-8-3-9-15-23/h1-15,24-25H,16-20H2,(H2,33,36)(H,34,38)(H,35,39)/t24-,25-/m0/s1 |
InChI Key |
IKYWDCPXSREOQN-DQEYMECFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)OCC3=CC=CC=C3)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)OCC3=CC=CC=C3)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


